3,3-dichloro-5,5-dimethylazepan-2-one
CAS No.: 129769-09-1
Cat. No.: VC13663720
Molecular Formula: C8H13Cl2NO
Molecular Weight: 210.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129769-09-1 |
|---|---|
| Molecular Formula | C8H13Cl2NO |
| Molecular Weight | 210.10 g/mol |
| IUPAC Name | 3,3-dichloro-5,5-dimethylazepan-2-one |
| Standard InChI | InChI=1S/C8H13Cl2NO/c1-7(2)3-4-11-6(12)8(9,10)5-7/h3-5H2,1-2H3,(H,11,12) |
| Standard InChI Key | TTZKHMJRCOJTDF-UHFFFAOYSA-N |
| SMILES | CC1(CCNC(=O)C(C1)(Cl)Cl)C |
| Canonical SMILES | CC1(CCNC(=O)C(C1)(Cl)Cl)C |
Introduction
3,3-Dichloro-5,5-dimethylazepan-2-one is a chemical compound that belongs to the class of azepanones, which are seven-membered ring lactams. This compound is specifically characterized by the presence of two chlorine atoms at the 3-position and two methyl groups at the 5-position of the azepane ring. Despite its unique structure, detailed information on its synthesis, properties, and applications is limited in the available literature.
Synthesis and Preparation
While specific synthesis methods for 3,3-dichloro-5,5-dimethylazepan-2-one are not detailed in the search results, compounds of similar structure often involve multi-step reactions starting from simpler azepane derivatives. These reactions typically involve chlorination and alkylation steps to introduce the chlorine and methyl groups, respectively.
Related Compounds
Compounds related to 3,3-dichloro-5,5-dimethylazepan-2-one include other azepanones and hydantoins. For example, 1,3-dichloro-5,5-dimethylhydantoin is a well-known compound used in water treatment and as a disinfectant due to its strong oxidizing properties .
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume